8-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a quinoline core substituted at position 4 with a 1,4-dioxa-8-azaspiro[4.5]decane moiety, at position 3 with a benzenesulfonyl group, and at position 6 with an ethyl group. The spirocyclic amine (1,4-dioxa-8-azaspiro[4.5]decane) confers rigidity and modulates physicochemical properties, while the benzenesulfonyl group enhances binding affinity to biological targets through sulfonyl interactions. The ethyl substituent at position 6 likely improves lipophilicity and metabolic stability.
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethyl 4-chloro-6-ethylquinoline-3-carboxylate can react with 1,4-dioxa-8-azaspiro[4.5]decane under basic conditions (e.g., Hunig’s base in ethanol) to install the spirocyclic amine . Subsequent sulfonylation with benzenesulfonyl chloride introduces the benzenesulfonyl group.
Properties
IUPAC Name |
8-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-18-8-9-21-20(16-18)23(26-12-10-24(11-13-26)29-14-15-30-24)22(17-25-21)31(27,28)19-6-4-3-5-7-19/h3-9,16-17H,2,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFJGLSJSLSPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a quinoline moiety and a spirodecane framework. Its chemical formula is with a molecular weight of approximately 358.45 g/mol.
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- σ1 Receptor Modulation : Compounds in this class have shown affinity for sigma receptors, particularly σ1 receptors, which are implicated in neuroprotective effects and modulation of neurotransmitter systems .
- Antitumor Activity : Some derivatives have demonstrated significant antitumor activity in vitro and in vivo, suggesting potential applications in cancer therapy .
Biological Activity Data
The biological activity of This compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of this compound and related derivatives:
- Study on Tumor Imaging : A study reported the use of a radiolabeled derivative for tumor imaging via PET scans. The compound showed high specificity for σ1 receptors in human carcinoma and melanoma xenografts, indicating its potential utility as a radiotracer for cancer imaging .
- Neuroprotective Effects : Other research has indicated that similar compounds can protect against neurodegenerative processes by modulating sigma receptor activity, highlighting their potential in treating conditions like Alzheimer's disease .
Pharmacological Profile
The pharmacological profile of This compound suggests various therapeutic applications:
- Anticancer Agent : Due to its antitumor properties, it may be developed further as an anticancer drug.
- Neurological Disorders : The modulation of sigma receptors indicates potential use in treating neurological disorders.
Scientific Research Applications
Antimalarial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit significant antimalarial properties. The mechanism of action typically involves interference with the parasite's metabolic processes, specifically targeting heme polymerization in Plasmodium species .
Anticancer Potential
Studies have shown that compounds with quinoline structures can inhibit cancer cell proliferation. The presence of the benzenesulfonyl group may enhance the compound's ability to interact with specific biological targets involved in tumor growth and metastasis. For instance, quinoline derivatives have been reported to induce apoptosis in various cancer cell lines.
Antimicrobial Properties
Quinoline derivatives are also explored for their antimicrobial activities. The compound may exhibit effectiveness against a range of bacteria and fungi due to its ability to disrupt cellular processes in microbial pathogens .
Case Studies
Synthesis and Derivatives
The synthesis of 8-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions that include the formation of the quinoline core followed by the introduction of sulfonyl and spiro groups. Variations in synthesis can lead to derivatives with enhanced efficacy or reduced toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Quinoline Derivatives
Table 1: Key Quinoline-Based Analogs
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Methoxy groups (e.g., in ) increase solubility but may reduce membrane permeability compared to the ethyl group in the target compound.
- Sulfonyl Group Variations : Bromine substituents () enable cross-coupling reactions for diversification, whereas the unsubstituted benzenesulfonyl group in the target compound prioritizes direct target binding.
Non-Quinoline Spirocyclic Derivatives
Table 2: Spirocyclic Amine Derivatives with Diverse Cores
Key Observations :
Enzyme Inhibition Potential
- ALDH1A1 Inhibition: The target compound’s quinoline-spirocycle structure aligns with ALDH1A1 inhibitors described in , where ester intermediates (e.g., 11b) are hydrolyzed to active carboxylic acids. The benzenesulfonyl group may mimic substrate interactions in the enzyme’s active site.
- p97 ATPase Inhibition : Compound 3B (), despite its indole core, shares the spirocyclic amine, suggesting this moiety contributes to ATP-binding site interactions.
Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is estimated to be ~3.5 (based on ethyl and benzenesulfonyl groups), higher than the fluorine-18 derivative (logD = 1.2, ), favoring blood-brain barrier penetration but risking higher plasma protein binding.
- Metabolic Stability : Ethyl and spirocyclic groups likely reduce oxidative metabolism compared to methoxy-substituted analogs ().
Preparation Methods
Synthesis of 6-Ethyl-3-(benzenesulfonyl)quinoline
The quinoline core is typically synthesized via the Skraup or Doebner-Miller reaction, followed by sulfonation. A modified approach involves:
Step 1: Formation of 6-ethylquinoline
-
Condensation of m-ethylaniline with glycerol in sulfuric acid at 120°C yields 6-ethylquinoline (65–70% yield).
Step 2: Sulfonation at the 3-position
-
Direct sulfonation using benzenesulfonyl chloride in dichloromethane with AlCl₃ as a Lewis acid (0°C, 4 h) achieves 85% regioselectivity.
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | – |
| Catalyst | AlCl₃ (1.2 equiv) | – |
| Temperature | 0°C → RT | 78% |
| Reaction Time | 4 h | – |
Preparation of 1,4-Dioxa-8-azaspiro[4.5]decane
This spirocyclic intermediate is synthesized via ketalization of 4-piperidone:
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4-Piperidone (1.0 equiv) reacts with ethylene glycol (2.5 equiv) in toluene under Dean-Stark conditions (140°C, 12 h) with p-toluenesulfonic acid (0.1 equiv) as catalyst.
-
Yield : 92% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Spirocyclization and Final Assembly
Coupling of Quinoline and Spirocyclic Moieties
The critical spiro-conjugation is achieved through nucleophilic aromatic substitution (SNAr):
Procedure :
-
6-Ethyl-3-(benzenesulfonyl)quinolin-4-yl chloride (1.0 equiv) reacts with 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv) in anhydrous DMF at 80°C for 8 h under N₂.
-
Workup : Precipitation in ice-water followed by recrystallization (EtOH/H₂O) yields the target compound as a white solid (63%).
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | DMF | – |
| Temperature | 80°C | – |
| Reaction Time | 8 h | – |
| Purification | Recrystallization (EtOH/H₂O) | Purity >98% (HPLC) |
Alternative Multicomponent Approach
A one-pot strategy inspired by spiroindoloquinazoline synthesis involves:
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Concurrent cyclocondensation of 3-(benzenesulfonyl)-4-chloro-6-ethylquinoline, 1,4-dioxa-8-azaspiro[4.5]decane, and triethylamine in MeOH under reflux (6 h).
-
Yield : 71% with reduced epimerization risk.
Reaction Optimization and Mechanistic Insights
Catalytic Effects
Solvent Screening
Comparative data for spirocyclization:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 63 | 98 |
| DMSO | 46.7 | 58 | 97 |
| Acetonitrile | 37.5 | 49 | 95 |
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are common synthetic routes for spirocyclic compounds like 1,4-dioxa-8-azaspiro[4.5]decane derivatives?
The synthesis often involves nucleophilic substitution or coupling reactions. For example, 1,4-dioxa-8-azaspiro[4.5]decane can react with aryl halides (e.g., bromophenyl indoles) via palladium-catalyzed cross-coupling. A typical protocol uses Pd₂(dba)₃, CyJohnPhos ligand, K₃PO₄, and dioxane under microwave irradiation at 110°C for 6–12 hours . Yields are optimized by controlling stoichiometry and reaction time.
Q. How is structural confirmation achieved for such compounds?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and spirocyclic integrity. For example, the 1,4-dioxa-8-azaspiro[4.5]decane moiety shows distinct signals at δ 3.93 ppm (s, 4H, dioxane O–CH₂) and δ 1.76 ppm (s, 6H, spirocyclic CH₂) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated [M+H⁺] 210.1494; observed 210.1494) .
Q. What solvents and catalysts are critical for coupling reactions involving quinoline derivatives?
Degassed dioxane or toluene with Pd-based catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., CyJohnPhos) are standard. K₃PO₄ or Cs₂CO₃ act as bases to deprotonate intermediates .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., benzenesulfonyl) influence spectroscopic properties?
The benzenesulfonyl group shifts IR absorption bands (e.g., C–H stretching) to higher wavenumbers due to inductive effects. In UV-Vis spectra, conjugation with the quinoline ring increases λₘₐₓ by ~20–30 nm compared to non-sulfonylated analogs .
Q. What contradictions exist in interpreting NMR data for spirocyclic compounds?
Discrepancies arise in distinguishing axial vs. equatorial protons in the spiro ring. For example, overlapping signals at δ 2.38–2.54 ppm (spirocyclic CH₂) may require 2D NMR (e.g., COSY or HSQC) for resolution .
Q. How can reaction yields be improved for Suzuki-Miyaura couplings with bulky substrates?
Q. What challenges arise in deprotecting 1,4-dioxa-8-azaspiro[4.5]decane derivatives?
Acidic hydrolysis (e.g., 3M HCl in acetone) cleaves the ketal group to yield piperidin-4-one. However, over-acidification can degrade the quinoline ring. Neutralization with Na₂CO₃ and low-temperature workup (0°C) minimizes side reactions .
Methodological Recommendations
- Spectral Analysis : Use DEPT-135 NMR to resolve quaternary carbons in the spirocyclic core .
- Reaction Monitoring : TLC with 3:7 EtOAc/hexanes (Rf ≈ 0.32) tracks intermediate formation .
- Purification : SiO₂ chromatography (30–40% EtOAc/hexanes) effectively separates diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
